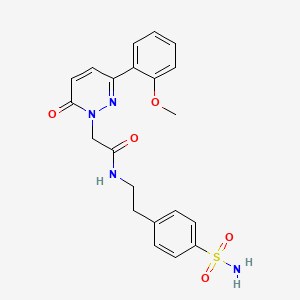
(5-Isopropyloxazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized through various methods, including polyphosphoric acid condensation and reactions involving p-Toluic hydrazide and glycine. These syntheses are characterized by high yield and are well-characterized using spectroscopic methods like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Biological Activity and Applications
Cancer Research : Certain derivatives of (5-Isopropyloxazol-4-yl)methanamine have shown potential in cancer research. For instance, N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized via one-pot reactions demonstrated significant cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).
Antimicrobial Activity : New quinoline derivatives carrying a 1,2,3-triazole moiety of (5-Isopropyloxazol-4-yl)methanamine have been synthesized and shown to possess notable antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Neuroprotection : Derivatives of (5-Isopropyloxazol-4-yl)methanamine have been explored for neuroprotective properties, particularly as antagonists at non-NMDA excitatory amino acid receptors. This research is significant for developing treatments against neuronal damage (Krogsgaard‐Larsen et al., 1991).
Corrosion Inhibition : Amino acid compounds related to (5-Isopropyloxazol-4-yl)methanamine have been used as eco-friendly corrosion inhibitors for steel, demonstrating their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Bone Disorder Treatments : A compound structurally related to (5-Isopropyloxazol-4-yl)methanamine has been identified as a potential treatment for bone disorders, targeting the Wnt beta-catenin cellular messaging system (Pelletier et al., 2009).
Wirkmechanismus
Target of Action
It is structurally similar to methenamine, a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally related compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent .
Biochemical Pathways
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
For methenamine, ingestion of a 1-gram dose produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .
Result of Action
Methenamine, a related compound, produces antibacterial activity in the urine, which can help in the treatment of urinary tract infections .
Action Environment
The efficacy of methenamine is known to be influenced by the ph of the urine, with greater efficacy in more acidic conditions .
Eigenschaften
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5(2)7-6(3-8)9-4-10-7;/h4-5H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAKPWAGCYHGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)



![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)




![3-[(2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2802133.png)

![N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2802138.png)
![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}quinoxaline](/img/structure/B2802140.png)
